N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a benzodioxole moiety, a substituted imidazole ring, and a sulfanyl-acetamide linker.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-7-15(2)9-17(8-14)24-6-5-22-21(24)28-12-20(25)23-11-16-3-4-18-19(10-16)27-13-26-18/h3-10H,11-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOSGORWUUVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 3,5-dimethylphenylamine, and imidazole derivatives. Common synthetic routes may involve:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzodioxole moiety: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the sulfanylacetamide group: This can be done through thiolation and subsequent acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or imidazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole moiety might contribute to the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Substituent Effects on Activity: The 3,5-dimethylphenyl group in the target compound (vs. The hydroxymethyl substituent in and correlates with improved solubility and metabolic stability compared to non-polar groups .
Sulfanyl-Acetamide Linker :
- This moiety is conserved across analogs (e.g., ) and is critical for hydrogen bonding with biological targets, such as enzymes involved in oxidative stress or DNA replication .
Benzodioxole vs. Other Aromatic Groups :
- The benzodioxole ring in the target compound and may confer selectivity toward serotoninergic or adrenergic receptors, as seen in related psychotropic agents .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 490.49 g/mol |
| Molecular Formula | C27H23N2O6S |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| InChI Key | JFRPZYPFXHPQCQ-UHFFFAOYSA-N |
1. Anticonvulsant Activity
Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. The mechanism often involves modulation of sodium channels and neurotransmitter systems. For instance, studies have shown that modifications in the imidazole ring can enhance anticonvulsant efficacy while minimizing side effects associated with traditional antiepileptic drugs .
Case Study:
A study evaluated the anticonvulsant effects of several derivatives in rodent models. Compounds were tested using the pentylenetetrazole (PTZ) induced seizure model. The results demonstrated that certain derivatives significantly increased the seizure threshold, suggesting a promising therapeutic potential for seizure disorders .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines.
Research Findings:
In a screening of a drug library against multicellular spheroids, compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, leading to further investigations into their mechanisms of action .
3. Neuroprotective Effects
Neuroprotection is another area where this compound may exhibit activity. Studies have indicated that benzodioxole derivatives can protect neuronal cells from oxidative stress and excitotoxicity.
Mechanism:
The neuroprotective effects are thought to be mediated through the reduction of reactive oxygen species (ROS) and modulation of neuroinflammatory pathways, which are critical in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxole moiety | Enhances lipophilicity and receptor binding |
| Imidazole ring | Critical for anticonvulsant activity |
| Sulfanyl group | Modulates metabolic stability |
Q & A
Q. Q1: What are the critical steps and conditions for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
A1: The synthesis involves:
Imidazole Ring Formation : Cyclization of precursors (e.g., glyoxal derivatives or amines) under acidic/basic conditions (e.g., NaH in DMF) .
Sulfanyl-Acetamide Coupling : Reaction of the imidazole intermediate with a benzodioxolylmethyl acetamide derivative. Temperature (35–60°C) and solvent choice (DMF, ethanol) are critical for yield optimization .
Purification : Use of HPLC or column chromatography to isolate the product, followed by structural confirmation via NMR and mass spectrometry .
Q. Key Table: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Imidazole Formation | NaH, DMF, 35°C, 8h | 60–75% | |
| Coupling Reaction | Ethanol, reflux, 4h | 70–85% | |
| Purification | HPLC (C18 column, MeOH:H₂O 70:30) | ≥95% purity |
Q. Q2: How can researchers confirm the structural integrity of this compound?
A2: Use a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm for methylenedioxy), imidazole (δ 7.2–7.8 ppm for aromatic protons), and sulfanyl-acetamide (δ 3.5–4.0 ppm for CH₂-S) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₂H₂₂N₃O₃S₂: [M+H]+ = 448.11) .
- IR Spectroscopy : Identify amide C=O (1650–1700 cm⁻¹) and sulfanyl S-C (600–700 cm⁻¹) stretches .
Advanced Questions
Q. Q3: How can contradictory data in pharmacological studies (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
A3: Address discrepancies through:
Metabolic Stability Assays : Evaluate hepatic microsome stability to identify rapid degradation in vivo (e.g., CYP450 interactions) .
Bioavailability Studies : Use LC-MS to measure plasma concentrations post-administration and correlate with in vitro IC₅₀ values .
Target Engagement Validation : Apply techniques like SPR (surface plasmon resonance) to confirm binding affinity to purported targets (e.g., enzymes/receptors) .
Example Case :
A 2023 study noted a 10-fold drop in efficacy between enzyme inhibition (IC₅₀ = 0.5 μM) and murine models. Post-hoc analysis revealed poor blood-brain barrier penetration, resolved via prodrug modification .
Q. Q4: What methodologies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
A4: Use iterative design and screening:
Substituent Variation : Synthesize analogs with modified benzodioxole (e.g., methoxy → halogen) or imidazole (e.g., 3,5-dimethylphenyl → 4-chlorophenyl) groups .
In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .
High-Throughput Screening : Test analogs in enzyme inhibition (e.g., fluorogenic assays) or cytotoxicity panels (e.g., NCI-60 cell lines) .
Q. Key SAR Findings :
- Imidazole Modifications : 3,5-Dimethylphenyl enhances hydrophobic interactions, improving potency by 40% compared to unsubstituted phenyl .
- Sulfanyl Linker : Replacing sulfur with oxygen reduces activity by 60%, highlighting the role of thioether bonding .
Q. Q5: How can researchers address challenges in scaling up synthesis while maintaining purity?
A5: Optimize using:
Flow Chemistry : Continuous synthesis reduces side reactions (e.g., imidazole oxidation) and improves yield consistency .
Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising efficiency .
Case Study :
A 2025 pilot-scale synthesis achieved 85% yield (99% purity) using flow reactors and PAT, compared to 70% yield in batch processes .
Q. Q6: What advanced computational tools can predict the compound’s reactivity or toxicity?
A6: Leverage:
Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., sulfanyl-acetamide hydrolysis) .
Toxicity Prediction : Apply ADMET software (e.g., SwissADME) to forecast hepatotoxicity or mutagenicity based on structural alerts .
Reaction Path Search : ICReDD’s computational-experimental loop identifies optimal conditions (e.g., solvent, catalyst) for novel reactions .
Example :
ICReDD’s algorithm predicted NaH as superior to K₂CO₃ for imidazole coupling, validated experimentally with a 20% yield increase .
Q. Q7: How should researchers design experiments to resolve conflicting data in enzyme inhibition studies?
A7:
Orthogonal Assays : Compare fluorogenic, radiometric, and SPR-based assays to rule out false positives .
Negative Controls : Use isoform-specific inhibitors (e.g., COX-2 inhibitor celecoxib) to confirm target specificity .
Data Normalization : Adjust for interference from compound autofluorescence or solvent effects (e.g., DMSO ≤1% v/v) .
Conflict Resolution :
A 2024 study resolved discrepancies in COX-2 inhibition by switching from a colorimetric assay (IC₅₀ = 2 μM) to a fluorescence polarization assay (IC₅₀ = 0.8 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
